molecular formula C22H26N2O2S2 B429909 12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 327171-01-7

12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B429909
CAS No.: 327171-01-7
M. Wt: 414.6g/mol
InChI Key: ZBJQOIBWRKYODQ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well-documented. its structure suggests it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of pyrano, thieno, and pyrimidine rings, along with the pentylsulfanyl and phenyl substituents. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

327171-01-7

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6g/mol

IUPAC Name

12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2O2S2/c1-4-5-9-12-27-21-23-19-18(16-13-22(2,3)26-14-17(16)28-19)20(25)24(21)15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3

InChI Key

ZBJQOIBWRKYODQ-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Canonical SMILES

CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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